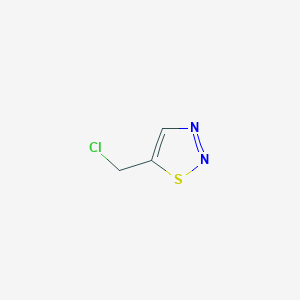

5-(Chloromethyl)-1,2,3-thiadiazole

Description

Overview of 1,2,3-Thiadiazole (B1210528) Heterocycles in Contemporary Organic Synthesis

The 1,2,3-thiadiazole ring system is a prominent scaffold in modern organic synthesis, valued for its inherent chemical properties and the biological activities exhibited by its derivatives. mdpi.com These heterocycles are five-membered aromatic rings containing one sulfur atom and two nitrogen atoms, and they exist in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879). nih.govoaji.net Of these, the 1,2,3-thiadiazole moiety is particularly notable as it is the only isomer that can readily undergo thermal and photochemical decomposition with the loss of a nitrogen molecule. researchgate.net

In contemporary organic synthesis, 1,2,3-thiadiazoles serve as versatile building blocks for the creation of a wide array of organic molecules. nih.gov Their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antitumor, and antiviral properties. mdpi.comnih.gov This has led to their extensive use in medicinal chemistry for the development of new therapeutic agents. wikipedia.org Furthermore, 1,2,3-thiadiazole derivatives are employed in agricultural chemistry as herbicides and bactericides, and in materials science. nih.gov The ability to introduce various substituents onto the thiadiazole ring allows for the fine-tuning of the molecule's properties, making it a highly adaptable and valuable tool for synthetic chemists. mdpi.com

Historical Context and Evolution of Chloromethylated Thiadiazoles in Chemical Literature

The chemistry of thiadiazoles has a rich history, with the first 1,3,4-thiadiazole being described by Fischer in 1882, and the true nature of the ring system being established in 1890 by Freund and Kuh. nih.gov The development of 1,2,3-thiadiazole synthesis is closely linked to the discovery of hydrazines and their derivatives. A key breakthrough was the Hurd-Mori synthesis, a named reaction that allows for the generation of 1,2,3-thiadiazoles from the reaction of hydrazone derivatives with thionyl chloride. acs.org This method, first reported by Charles D. Hurd and Raymond I. Mori, has become a fundamental tool for constructing the 1,2,3-thiadiazole ring. rsc.org

The introduction of a chloromethyl group onto the thiadiazole ring represented a significant advancement, as it provides a reactive handle for further synthetic transformations. Initially, some thiadiazole isomers, such as 1,2,5-thiadiazole, were thought to be resistant to electrophilic substitution reactions like chloromethylation. nih.gov However, subsequent research demonstrated that chloromethylation of the thiadiazole ring is indeed possible, opening up new avenues for the synthesis of functionalized thiadiazole derivatives. nih.gov While the early literature on chloromethylated 1,2,3-thiadiazoles is not extensively documented in dedicated historical reviews, the importance of this functional group in synthetic chemistry suggests that its successful incorporation into the 1,2,3-thiadiazole scaffold was a crucial step in the evolution of this area of heterocyclic chemistry.

Strategic Position of 5-(Chloromethyl)-1,2,3-thiadiazole as a Crucial Synthetic Intermediate

This compound is a strategically important synthetic intermediate due to the presence of the reactive chloromethyl group at the 5-position of the thiadiazole ring. This C-Cl bond is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide variety of functional groups. This reactivity makes this compound a versatile building block for the synthesis of more complex molecules with desired properties.

The utility of this intermediate is exemplified by its use in the synthesis of biologically active compounds. For instance, the chloromethyl group can react with various nucleophiles such as amines, alcohols, and thiols to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. These reactions are fundamental in creating libraries of derivatives for screening for pharmacological or agrochemical activities. The resulting compounds often retain the core 1,2,3-thiadiazole scaffold, which is known to contribute to the biological profile of the molecule. The ability to easily diversify the substituent at the 5-position makes this compound a valuable tool in drug discovery and development. mdpi.com

Overview of Research Trajectories in 1,2,3-Thiadiazole Chemistry

Current research in 1,2,3-thiadiazole chemistry is following several key trajectories, driven by the diverse applications of these heterocyclic compounds. A major focus remains on the synthesis of novel 1,2,3-thiadiazole derivatives with enhanced biological activities. mdpi.com Researchers are exploring new synthetic methodologies to create more complex and diverse molecular structures, often employing techniques like multi-component reactions and flow chemistry to improve efficiency and sustainability. mdpi.com

Another significant research direction is the investigation of the mechanistic aspects of reactions involving 1,2,3-thiadiazoles, including their thermal and photochemical decomposition. A deeper understanding of these processes can lead to the development of new synthetic applications, for example, in the generation of reactive intermediates like thioketenes. Furthermore, there is growing interest in the application of 1,2,3-thiadiazoles in materials science, where their unique electronic and photophysical properties are being harnessed for the development of novel organic materials. The continued exploration of the fundamental chemistry and diverse applications of 1,2,3-thiadiazoles ensures that this field will remain a vibrant and productive area of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S/c4-1-3-2-5-6-7-3/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUBMXQVUKCNNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=N1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloromethyl 1,2,3 Thiadiazole and Its Analogues

Classical Cyclization Approaches to the 1,2,3-Thiadiazole (B1210528) Ring System

The formation of the 1,2,3-thiadiazole ring is a cornerstone of synthesizing the target compound. Several classical methods are utilized, each with its own set of precursors and reaction conditions.

Hurd-Mori Cyclization Pathways

The Hurd-Mori synthesis is a prominent method for generating 1,2,3-thiadiazoles. wikipedia.orge-bookshelf.de This reaction involves the cyclization of hydrazone derivatives, typically those with an N-acyl or N-tosyl group, using thionyl chloride (SOCl₂). wikipedia.org The process is versatile and has been adapted for various substrates.

A common approach involves the reaction of ketones with a semicarbazide (B1199961) to form a semicarbazone intermediate. This intermediate then undergoes cyclization with an excess of thionyl chloride to yield the substituted 1,2,3-thiadiazole. mdpi.com This one-pot strategy has been successfully applied to a range of ketones, including those with alkyl and aryl substituents. mdpi.com For instance, pyrazolyl-phenylethanones have been converted to their corresponding semicarbazones and subsequently cyclized with thionyl chloride to produce pyrazolyl-1,2,3-thiadiazole scaffolds in good to excellent yields. mdpi.com

The reaction's success can be influenced by the electronic nature of the substituents. For example, in the synthesis of pyrrolo[2,3-d] wikipedia.orgmdpi.comCurrent time information in Bangalore, IN.thiadiazole-6-carboxylates, the presence of an electron-withdrawing group on the pyrrolidine (B122466) precursor led to superior yields of the cyclized product. nih.gov

An improved, metal-free Hurd-Mori approach utilizes the reaction of N-tosylhydrazones with elemental sulfur in the presence of a catalyst like tetrabutylammonium (B224687) iodide (TBAI) to afford substituted aryl 1,2,3-thiadiazoles in yields ranging from 44% to 98%. mdpi.comorganic-chemistry.org

| Starting Material | Reagents | Product | Yield | Reference |

| Pyrazolyl-phenylethanones | 1. Semicarbazide, 2. Thionyl chloride | Pyrazole-based thiadiazoles | Good to Excellent | mdpi.com |

| Alkyl and aryl ketones | 1. Semicarbazide, 2. Thionyl chloride | 1,2,3-Thiadiazole hybrids | Not specified | mdpi.com |

| N-tosylhydrazones | Sulfur, TBAI | Substituted aryl 1,2,3-thiadiazoles | 44-98% | mdpi.comorganic-chemistry.org |

Ring Formation via Reaction with Thionyl Chloride

The use of thionyl chloride is a recurring theme in 1,2,3-thiadiazole synthesis, extending beyond the strict definition of the Hurd-Mori pathway. e-bookshelf.deresearchgate.net It serves as a key reagent for the cyclization of various hydrazone derivatives. e-bookshelf.de The general principle involves the reaction of a compound containing a hydrazone moiety with thionyl chloride, leading to the formation of the thiadiazole ring through the incorporation of a sulfur atom and subsequent cyclization. e-bookshelf.deresearchgate.net

For example, the reaction of α-methylene ketones with thiosemicarbazide (B42300) furnishes semicarbazones, which are then cyclized with thionyl chloride to form the 1,2,3-thiadiazole ring. researchgate.net This method has been employed for the synthesis of various substituted 1,2,3-thiadiazoles. researchgate.net

Thiosemicarbazide-Based Cyclizations

Thiosemicarbazide and its derivatives are crucial building blocks for the synthesis of various thiadiazole isomers, including the 1,2,3-thiadiazole ring system. researchgate.netnih.govsbq.org.br These cyclization reactions often involve the reaction of a thiosemicarbazide with a suitable carbonyl compound or its derivative.

One common pathway involves the initial formation of a thiosemicarbazone by reacting a ketone or aldehyde with thiosemicarbazide. researchgate.net This intermediate is then subjected to cyclization conditions. For instance, the reaction of ketones with thiosemicarbazide followed by treatment with thionyl chloride is a well-established route to 1,2,3-thiadiazoles. researchgate.net

In a different approach, acylthiosemicarbazides, obtained from the reaction of acid chlorides with 4-phenylthiosemicarbazide, can be cyclized in an acidic medium to yield 1,3,4-thiadiazole (B1197879) derivatives. nih.gov While this leads to a different isomer, it highlights the versatility of thiosemicarbazide as a precursor in thiadiazole chemistry. The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles can also be achieved by reacting thiosemicarbazide with carboxylic acids in the presence of sulfuric acid. sbq.org.br

| Starting Material | Reagents | Product Isomer | Reference |

| Ketones | 1. Thiosemicarbazide, 2. Thionyl Chloride | 1,2,3-Thiadiazole | researchgate.net |

| (5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides | 1. 4-phenylthiosemicarbazide, 2. Acid | 1,3,4-Thiadiazole | nih.gov |

| Thiosemicarbazide | Carboxylic acids, Sulfuric acid | 1,3,4-Thiadiazole | sbq.org.br |

Strategies for the Introduction of the Chloromethyl Functional Group

Once the 1,2,3-thiadiazole ring is formed, or by using a precursor already containing the necessary functionality, the chloromethyl group must be introduced to arrive at the target compound, 5-(chloromethyl)-1,2,3-thiadiazole.

Direct Chloromethylation Techniques

Direct chloromethylation involves the introduction of a chloromethyl group onto a pre-formed 1,2,3-thiadiazole ring. While electrophilic substitution on the 1,2,5-thiadiazole (B1195012) ring was initially thought to be difficult, it has been shown to undergo chloromethylation. rsc.orgrsc.org For instance, treatment of 1,2,5-thiadiazole with hydrogen chloride in a mixture of refluxing acetic acid and formaldehyde (B43269) resulted in the formation of 3,4-bischloromethyl-1,2,5-thiadiazole. This demonstrates the feasibility of direct chloromethylation on a thiadiazole ring, a principle that could potentially be applied to the 1,2,3-isomer.

Another approach involves the chlorination of a methyl-substituted thiadiazole. The chlorination of 3,4-dimethyl-1,2,5-thiadiazole (B3032850) with N-chlorosuccinimide (NCS) also yielded the bischloromethylated product.

Synthesis through Precursors Incorporating the Chloromethyl Moiety

An alternative and often more controlled strategy involves the synthesis of the 1,2,3-thiadiazole ring from precursors that already contain the chloromethyl group or a group that can be readily converted to it. This approach avoids potential issues with regioselectivity and reactivity that can arise during direct chloromethylation of the heterocyclic ring.

For example, a patent describes a process for preparing 2-chloro-5-chloromethyl-1,3-thiazole, a related heterocyclic compound, from precursors such as 2,3-dichloropropanal. google.com This aldehyde can be reacted with thiourea (B124793) or its derivatives to form the thiazole (B1198619) ring with the chloromethyl group already in place. google.com Similar strategies could be envisioned for the synthesis of this compound, where a suitably functionalized three-carbon starting material bearing a chlorine atom is used in a cyclization reaction, such as the Hurd-Mori synthesis.

Another patented method for producing 2-chloro-5-chloromethyl-1,3-thiazole involves reacting 3-chloro-1-isothiocyanato-1-propene with a chlorinating agent. googleapis.com This highlights the use of a chlorinated precursor to build the final heterocyclic product. The synthesis of 2-chloro-5-chloromethyl-1,3-thiazole has also been achieved by reacting allyl isothiocyanate with a chlorinating agent, followed by an oxidizing agent. google.com These examples from the synthesis of a related chloromethyl-substituted heterocycle suggest that a key strategy for obtaining this compound would involve the cyclization of a precursor that already contains the C-Cl bond.

Advanced and Sustainable Synthetic Techniques

The synthesis of this compound and its analogues has evolved significantly, with modern research focusing on methodologies that are not only efficient but also environmentally benign. Advanced techniques such as microwave-assisted synthesis, continuous flow processes, and the application of green catalytic systems are at the forefront of this transformation, offering substantial improvements over classical synthetic routes. These methods prioritize reduced reaction times, increased yields, enhanced safety, and minimized generation of hazardous waste.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in heterocyclic chemistry, offering dramatic reductions in reaction times and often leading to higher product yields and purity compared to conventional heating methods. nanobioletters.com The application of microwave irradiation in the synthesis of thiadiazole derivatives has demonstrated considerable advantages. For instance, research comparing MAOS with ultrasonic irradiation for the synthesis of certain thiadiazole derivatives found that microwave methods provided a better yield, ranging from 85-90%, whereas ultrasound-assisted methods yielded 75-80%. nanobioletters.com

In the context of producing complex molecules containing the 1,2,3-thiadiazole ring, microwave assistance has proven particularly effective. One study detailed the multi-step synthesis of novel 1,2,4-triazole (B32235) derivatives incorporating a 1,2,3-thiadiazole moiety, where the final steps were conducted under microwave irradiation. nih.gov The use of a NaOH/DMF/H₂O system at 90°C for just 15 minutes under microwave conditions facilitated the desired reaction efficiently. nih.gov Similarly, three-component reactions to form other heterocyclic systems under microwave heating have been achieved at 150°C in as little as two to four minutes, showcasing the technology's potential for rapid synthesis. mdpi.com These protocols highlight a general trend where microwave heating can shorten reaction times from hours to minutes while improving yields. beilstein-journals.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds

| Reaction Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave-Assisted Method (Time) | Microwave-Assisted Method (Yield) | Reference |

|---|---|---|---|---|---|

| Synthesis of N-alkylated 2-pyridones | 180 min | 65-77% | 15 min | 81-94% | beilstein-journals.org |

| Synthesis of 1,2,4-triazoles with 1,2,3-thiadiazole moiety | Not specified | Not specified | 15 min | Good | nih.gov |

| General Thiadiazole Synthesis | Longer reaction times | Lower yields | Shorter reaction times | 85-90% | nanobioletters.com |

Continuous Flow Methodologies for Thiadiazole Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and improved scalability. In a flow system, reagents are continuously pumped through a reactor where they mix and react, allowing for precise management of temperature, pressure, and reaction time. This methodology is particularly advantageous for handling hazardous reagents and intermediates, as only small quantities are present in the reactor at any given moment.

While specific literature on the continuous flow synthesis of this compound is limited, processes for related thiadiazole isomers and other heterocycles demonstrate the viability of this approach. For example, an efficient continuous flow process has been developed for the synthesis of various 1,2,4-thiadiazole (B1232254) derivatives. worktribe.comnih.gov This method allows for the safe handling of the hazardous trichloromethane sulfenylchloride reagent and enables the production of gram quantities of the desired 5-chloro-3-phenyl-1,2,4-thiadiazole. worktribe.comnih.gov

Furthermore, robust flow protocols have been established for the synthesis of 1,2,3-triazoles, a class of heterocycles structurally related to 1,2,3-thiadiazoles. These processes often utilize heterogeneous catalysts, such as copper-on-charcoal, which can be packed into a column within the flow reactor. nih.gov This setup simplifies product purification and allows the catalyst to be reused. For the synthesis of 1,4-diphenyl-1H-1,2,3-triazole, optimal conditions were found to be 110°C with a residence time of approximately 129 seconds, achieving a quantitative yield. nih.gov Such examples underscore the potential for developing safe, efficient, and scalable continuous flow methodologies for the production of 1,2,3-thiadiazole derivatives. nih.govbeilstein-journals.org

Table 2: Examples of Continuous Flow Synthesis for Heterocyclic Compounds

| Target Compound | Catalyst/Reagents | Solvent | Temperature | Residence Time | Key Advantage | Reference |

|---|---|---|---|---|---|---|

| 5-Chloro-3-phenyl-1,2,4-thiadiazole | Trichloromethane sulfenylchloride | Not specified | Not specified | Not specified | Safe handling of hazardous reagent; gram-scale production | worktribe.comnih.gov |

| 1,4-Diphenyl-1H-1,2,3-triazole | Copper-on-charcoal (heterogeneous) | DCM | 110 °C | ~129 seconds | Quantitative yield, no added base required, scalable | nih.gov |

| Various 1,2,3-triazoles | Copper powder | CH₂Cl₂ | Room Temp to 100 °C | Not specified | Gram-scale production, improved safety with azides | beilstein-journals.org |

Catalytic Systems and Green Chemistry Principles in Production

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of thiadiazoles. mdpi.com This involves the use of greener solvents, metal-free reaction conditions, and the development of highly efficient catalytic systems that replace stoichiometric reagents.

A significant advancement in the synthesis of 1,2,3-thiadiazoles is the development of metal-free catalytic approaches that serve as an improvement to the classical Hurd-Mori reaction. mdpi.com One such method involves the reaction between N-tosylhydrazones and elemental sulfur catalyzed by tetrabutylammonium iodide (TBAI), a more environmentally benign catalyst. mdpi.comorganic-chemistry.org Another green approach utilizes ammonium (B1175870) thiocyanate (B1210189) in ethanol, an eco-friendly solvent, to produce 1,2,3-thiadiazoles at room temperature with good functional group tolerance. organic-chemistry.org

Furthermore, innovative catalytic systems are being explored that leverage alternative energy sources or oxidants. These include:

Iodine-Catalyzed Systems : Iodine, often in combination with a co-oxidant like dimethyl sulfoxide (B87167) (DMSO) or molecular oxygen (O₂), can effectively catalyze the cyclization to form thiadiazole rings. researchgate.netrsc.org These reactions can sometimes be performed in water, further enhancing their green credentials. rsc.org

Photocatalysis : The use of visible light in combination with a photocatalyst provides a sustainable method for synthesizing 1,2,3-thiadiazoles under mild conditions. organic-chemistry.org

Electrochemical Synthesis : Electrochemical methods represent a metal- and oxidant-free strategy for synthesizing 1,2,3-thiadiazoles. By using electrons as the "reagent," these transformations avoid the need for external chemical oxidants, reducing waste. researchgate.net

Heterogeneous Catalysis : The use of solid catalysts like montmorillonite (B579905) K-10, a type of clay, offers a low-cost, non-toxic, and environmentally friendly option for promoting thiadiazole synthesis. rsc.org

These catalytic and green chemistry approaches not only make the synthesis of thiadiazoles more sustainable but also often provide access to novel derivatives through highly selective and efficient reaction pathways.

Table 3: Overview of Catalytic and Green Synthetic Methods for Thiadiazoles

| Methodology | Catalyst/System | Key Features | Target Ring | Reference |

|---|---|---|---|---|

| Metal-Free Catalysis | TBAI / Sulfur | Improvement on Hurd-Mori; good yields. | 1,2,3-Thiadiazole | mdpi.comorganic-chemistry.org |

| Green Solvent Synthesis | Ammonium thiocyanate / EtOH | Room temperature; eco-friendly solvent. | 1,2,3-Thiadiazole | organic-chemistry.org |

| Iodine Catalysis | I₂ / DMSO | Transition-metal-free cyclization. | 1,2,3-Thiadiazole | researchgate.net |

| Electrochemical Synthesis | Electrons as reagent | Metal- and oxidant-free; avoids chemical waste. | 1,2,3-Thiadiazole | researchgate.net |

| Photocatalysis | Visible light / Cercosporin | Mild conditions; sustainable energy source. | 1,2,3-Thiadiazole | organic-chemistry.org |

| Heterogeneous Catalysis | Montmorillonite K-10 | Low-cost, non-toxic, reusable catalyst. | 1,2,4-Thiadiazole | rsc.org |

Chemical Reactivity and Derivatization of the Chloromethyl Group

The C-Cl bond in the chloromethyl group is polarized, rendering the carbon atom electrophilic and thus a prime target for nucleophiles. This reactivity is the cornerstone of its use as a synthetic building block.

The chlorine atom on the methyl group acts as a good leaving group, readily displaced by a variety of nucleophiles. This allows for the straightforward synthesis of numerous derivatives.

The chloromethyl group is an effective alkylating agent for oxygen, sulfur, and nitrogen nucleophiles, leading to the formation of stable C-O, C-S, and C-N bonds.

Ethers: While specific examples for 5-(chloromethyl)-1,2,3-thiadiazole are not prevalent in the provided context, the general reactivity pattern of similar chloromethylated heterocycles, such as 5-(chloromethyl)furfural (CMF), suggests that it readily reacts with alcohols or alkoxides to form the corresponding ethers. escholarship.org This type of reaction is a standard transformation in organic synthesis.

Thioethers: The synthesis of thioethers (or sulfides) from alkyl halides is a well-established process. youtube.com The reaction involves the treatment of the halide with a thiol in the presence of a base, or with a pre-formed thiolate anion. organic-chemistry.org This methodology is applicable to this compound, where it would react with various thiols (R-SH) to yield 5-((alkylthio)methyl)- or 5-((arylthio)methyl)-1,2,3-thiadiazole derivatives. For instance, thiobenzyl derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have been synthesized, showcasing the reactivity of sulfur nucleophiles with related heterocyclic systems. nih.gov

Amines: The chloromethyl group can react with primary and secondary amines to yield the corresponding secondary and tertiary amine derivatives. These reactions are typically performed by heating the chloromethyl compound with the desired amine, often in a solvent and sometimes with a base to neutralize the HCl formed. nih.gov The synthesis of various N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(disubstitutedamino)acetamide derivatives from a chloroacetamide intermediate illustrates the facile displacement of chlorine by amine nucleophiles in thiadiazole systems. nih.gov Similarly, reactions with nitrogen heterocycles like piperazine (B1678402) and benzyl (B1604629) piperidine (B6355638) proceed via nucleophilic substitution. nih.gov

The table below summarizes the expected products from these nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product Type | General Product Structure |

| Oxygen | Sodium ethoxide (NaOEt) | Ether | 5-(Ethoxymethyl)-1,2,3-thiadiazole |

| Sulfur | Sodium thiophenoxide (NaSPh) | Thioether | 5-((Phenylthio)methyl)-1,2,3-thiadiazole |

| Nitrogen | Piperidine | Amine | 5-((Piperidin-1-yl)methyl)-1,2,3-thiadiazole |

The electrophilic carbon of the chloromethyl group also reacts with carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds and the extension of the carbon skeleton. This includes reactions with organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li), as well as stabilized carbanions such as enolates derived from esters, ketones, or malonates. Studies on the analogous compound 5-(chloromethyl)furfural have demonstrated its ability to participate in Reformatsky-type reactions and react with furylogous malonate esters, highlighting the synthetic potential of such chloromethylated heterocycles. escholarship.org

The reactive nature of the chloromethyl group makes it a key participant in cyclization reactions, serving as an electrophilic partner to form new heterocyclic or carbocyclic rings.

Intermolecular Cyclization: In the presence of a suitable binucleophilic reagent, this compound can undergo intermolecular cyclization. For example, a reaction with a species containing two nucleophilic centers (e.g., a diamine or a mercapto-amine) could lead to the formation of a larger heterocyclic ring incorporating the thiadiazolylmethyl moiety. Thiol-promoted intermolecular cyclizations have been developed for synthesizing heterocycles like 1,2,4-oxadiazoles, demonstrating the utility of such strategies. rsc.org

Intramolecular Cyclization: If a nucleophilic center is present elsewhere in a molecule derived from this compound, intramolecular cyclization can occur to form fused or spirocyclic systems. For instance, a derivative bearing a tethered amine or thiol group could cyclize onto the chloromethyl carbon. Such intramolecular reactions are known for other heterocyclic systems, such as the formation of fused 1,2,4-thiadiazole (B1232254) derivatives from thiatriazolines bearing a cyanopropyl or cyanobenzyl group. rsc.org The synthesis of benzo nih.govacs.orgthiazolo[2,3-c] nih.govCurrent time information in Bangalore, IN.nih.govtriazoles via intramolecular ring closure is another example of this powerful strategy. nih.gov

Transformations Involving the 1,2,3-Thiadiazole (B1210528) Ring System

Beyond the reactivity of its side chain, the 1,2,3-thiadiazole ring itself is susceptible to specific chemical transformations that can alter the core heterocyclic structure.

The 1,2,3-thiadiazole ring can undergo transformations leading to different heterocyclic systems. A notable reaction is the base-induced ring cleavage. Treatment of 1,2,3-thiadiazoles unsubstituted at the 5-position with a strong base (e.g., organolithium compounds or potassium t-butoxide) causes fragmentation of the ring, with the evolution of nitrogen gas to form an alkali-metal alkynethiolate. researchgate.net This intermediate can then be trapped by electrophiles. researchgate.net While this is a ring-opening rather than a contraction or expansion, it represents a significant transformation of the heterocyclic core. In other thiadiazole systems, photochemical or oxidative conditions can induce ring contraction, such as the conversion of 4H-1,2,6-thiadiazines into 1,2,5-thiadiazole (B1195012) derivatives. acs.orgnih.govresearchgate.net

Direct functionalization of the 1,2,3-thiadiazole ring is less common than derivatization at the chloromethyl group. The aromaticity of the ring system influences its reactivity. chemicalbook.com

Electrophilic Functionalization: Due to the presence of two electronegative nitrogen atoms, the 1,2,3-thiadiazole ring is electron-deficient, making electrophilic aromatic substitution difficult. Such reactions are generally limited in thiadiazoles. isres.org

Nucleophilic Functionalization: The electron-deficient nature of the ring suggests a greater propensity for nucleophilic attack. While direct nucleophilic substitution on the unsubstituted 1,2,3-thiadiazole ring is not a common reaction, the most significant nucleophilic interaction is the base-induced ring cleavage mentioned previously, which initiates attack at a ring atom. researchgate.net In other isomers like 1,3,4-thiadiazoles, nucleophiles can readily displace leaving groups from the ring carbons. nih.gov Fragmentation studies using mass spectrometry show that a primary fragmentation pathway for protonated 4,5-functionalized 1,2,3-thiadiazoles is the loss of a nitrogen molecule (N₂), indicating the relative instability of the ring under certain conditions. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 5 Chloromethyl 1,2,3 Thiadiazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic compounds, including 5-(chloromethyl)-1,2,3-thiadiazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show a characteristic singlet for the chloromethyl (–CH₂Cl) protons. The chemical shift of these protons would typically appear in the range of 4.5-5.0 ppm, influenced by the electron-withdrawing effects of both the chlorine atom and the thiadiazole ring. The absence of adjacent protons would result in a singlet peak, simplifying spectral interpretation. In more complex derivatives, the coupling of these protons with neighboring nuclei can provide valuable information about the molecular structure. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be observed for the chloromethyl carbon and the two carbons of the thiadiazole ring. The chloromethyl carbon would likely resonate at a lower field (higher ppm) due to the deshielding effect of the chlorine atom. The chemical shifts of the thiadiazole ring carbons are characteristic of this heterocyclic system, typically appearing in the range of 140-160 ppm. nih.gov

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule, although it is less commonly used due to the low natural abundance of the ¹⁵N isotope. researchgate.netrsc.org For the 1,2,3-thiadiazole (B1210528) ring, two distinct ¹⁵N signals would be expected. The chemical shifts of these nitrogens provide insight into their hybridization and involvement in the aromatic system. rsc.orgrsc.org Studies on similar 1,2,3-triazole systems have shown that ¹⁵N NMR is invaluable for unambiguously distinguishing between isomers. rsc.org

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (-CH₂Cl) | 4.5 - 5.0 | Singlet |

| ¹³C (-CH₂Cl) | 40 - 50 | - |

| ¹³C (C4-Thiadiazole) | ~140 | - |

| ¹³C (C5-Thiadiazole) | ~155 | - |

| ¹⁵N (N1-Thiadiazole) | Varies | - |

| ¹⁵N (N2-Thiadiazole) | Varies | - |

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In derivatives of this compound with additional protons, COSY can be used to trace the spin-spin coupling pathways, helping to piece together the molecular structure.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates proton signals with the directly attached carbon atoms. This is particularly useful for assigning the carbon signals in the ¹³C NMR spectrum. For the parent compound, an HMQC experiment would show a correlation between the chloromethyl protons and the chloromethyl carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. msu.edu These vibrations are specific to the types of bonds and functional groups present. libretexts.org

The 1,2,3-thiadiazole ring exhibits a set of characteristic vibrational frequencies. These include:

C=N stretching vibrations: Typically observed in the region of 1600-1650 cm⁻¹.

N=N stretching vibrations: These are often weaker and can be found in a similar region to C=N stretches.

Ring stretching and deformation modes: A series of bands in the fingerprint region (below 1500 cm⁻¹) are characteristic of the thiadiazole ring structure. nih.govresearchgate.net

The precise positions of these bands can be influenced by the nature and position of substituents on the ring. oszk.hu

The chloromethyl group also gives rise to distinct vibrational bands:

C-H stretching vibrations: The symmetric and asymmetric stretching of the C-H bonds in the CH₂Cl group are typically observed in the 2850-3000 cm⁻¹ region. libretexts.org

CH₂ scissoring and wagging modes: These bending vibrations occur in the fingerprint region. The CH₂ wag of a -CH₂X group (where X is a halogen) is often seen between 1150 and 1300 cm⁻¹. orgchemboulder.com

C-Cl stretching vibration: This is a strong absorption that typically appears in the range of 550-850 cm⁻¹. orgchemboulder.comspectroscopyonline.com The exact frequency can provide insights into the conformation of the chloromethyl group relative to the thiadiazole ring.

Interactive Data Table: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| C-H Stretch (CH₂) | 2850 - 3000 | Medium |

| C=N Stretch | 1600 - 1650 | Medium to Strong |

| Ring Stretching | Fingerprint Region (<1500) | Variable |

| CH₂ Wag | 1150 - 1300 | Medium |

| C-Cl Stretch | 550 - 850 | Strong |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the unambiguous determination of its elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a characteristic manner. A key fragmentation pathway for 1,2,3-thiadiazoles is the loss of a molecule of nitrogen (N₂). nih.govmdpi.com The resulting fragment ion can then undergo further fragmentation. The analysis of these fragmentation patterns can provide valuable structural information and help to confirm the identity of the compound. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and its fragments.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. For this compound, the theoretical exact mass can be calculated and compared with the experimentally determined value.

| Adduct Ion | Theoretical m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm, Hypothetical) |

| [M+H]⁺ | 136.9832 | 136.9830 | -1.5 |

| [M+Na]⁺ | 158.9651 | 158.9649 | -1.3 |

| [M+K]⁺ | 174.9391 | 174.9388 | -1.7 |

This table presents hypothetical HRMS data for this compound, illustrating the high accuracy expected from this technique.

The ability of HRMS to distinguish between ions of very similar nominal mass is critical in confirming the identity of a synthesized compound and ensuring the absence of isobaric impurities.

Tandem Mass Spectrometry (MSn) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MSⁿ) is a powerful technique used to probe the structure of ions by inducing their fragmentation and analyzing the resulting product ions. researchgate.net This multi-stage process provides detailed information about the connectivity of atoms within a molecule. researchgate.net For 1,2,3-thiadiazole derivatives, a characteristic primary fragmentation step is the elimination of a molecule of nitrogen (N₂). rsc.org

In a typical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Upon collisional activation, it is expected to undergo fragmentation.

A prominent fragmentation pathway for 1,2,3-thiadiazoles involves the loss of dinitrogen (N₂), a neutral and stable molecule. nih.gov This is a common feature observed in the mass spectra of various 1,2,3-thiadiazole derivatives. rsc.orgnih.gov Subsequent fragmentation of the [M+H-N₂]⁺ ion can provide further structural information about the substituent group.

Hypothetical Fragmentation of [this compound+H]⁺:

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Proposed Structure of Product Ion |

| 137 | Loss of N₂ | 109 | [C₃H₄ClS]⁺ |

| 109 | Loss of HCl | 73 | [C₃H₃S]⁺ |

| 109 | Loss of CH₂Cl | 60 | [C₂H₂S]⁺ |

This table outlines a plausible fragmentation pathway for protonated this compound based on known fragmentation patterns of similar compounds.

Methodologies for Differentiation of Isomeric Thiadiazoles Using MS Techniques

Differentiating between isomers is a significant analytical challenge, as they possess the same molecular formula and, therefore, the same exact mass. nih.gov Mass spectrometry, particularly when coupled with chromatographic separation, offers effective strategies for distinguishing between isomeric thiadiazoles. nih.gov

Different isomers of substituted thiadiazoles, such as 4- and 5-substituted 1,2,3-thiadiazoles or other isomeric rings like 1,2,4-, 1,2,5-, and 1,3,4-thiadiazoles, can often be distinguished by their unique fragmentation patterns in tandem mass spectrometry. nih.govnih.gov While some fragments may be common across isomers, the presence and relative abundance of specific diagnostic ions can serve as a fingerprint for a particular isomeric structure. nih.gov The combination of chromatographic retention time and specific MS/MS transitions in a selected reaction monitoring (SRM) experiment can provide high selectivity and sensitivity for the analysis of a specific isomer in a complex mixture.

X-ray Crystallography for Solid-State Structure Determination.mdpi.commdpi.com

Precise Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles

Expected Bond Parameters for the 1,2,3-Thiadiazole Ring:

| Parameter | Expected Value Range (Å or °) |

| S-N Bond Length | 1.6 - 1.7 Å |

| N-N Bond Length | 1.2 - 1.3 Å |

| N-C Bond Length | 1.3 - 1.4 Å |

| C-C Bond Length | 1.4 - 1.5 Å |

| C-S Bond Length | 1.7 - 1.8 Å |

| Ring Bond Angles | 100 - 120° |

This table provides typical bond length and angle ranges for the 1,2,3-thiadiazole ring, based on published crystal structures of related compounds.

The dihedral angles would reveal the planarity of the thiadiazole ring and the orientation of the chloromethyl substituent relative to the ring.

Analysis of Crystal Packing, Intermolecular Interactions, and Supramolecular Assembly

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the supramolecular assembly. For this compound, potential intermolecular interactions could involve the chlorine atom acting as a halogen bond donor and the nitrogen or sulfur atoms of the thiadiazole ring acting as acceptors. The packing arrangement can significantly influence the physical properties of the solid, such as melting point and solubility.

Advanced Analytical Separations for Purity and Characterization

The purity of a chemical compound is paramount for its reliable use in any application. Advanced separation techniques, primarily high-performance liquid chromatography (HPLC) and gas chromatography (GC), are routinely employed for the purification and purity assessment of thiadiazole derivatives.

The choice of chromatographic method depends on the volatility and thermal stability of the compound. For many thiadiazole derivatives, reversed-phase HPLC is a suitable technique. A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid to improve peak shape. The purity is determined by integrating the peak area of the main component and any impurities detected by a UV or mass spectrometric detector.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Isolation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and for the isolation of this compound and its derivatives. The versatility of HPLC allows for the separation of the target compound from starting materials, byproducts, and degradation products, ensuring a high degree of purity essential for subsequent analytical studies and applications. The main analytical techniques for the determination and quantification of thiadiazoles are high-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE) both with UV detection. researchgate.net

A specific example of an HPLC method developed for a related thiadiazole derivative, 2-(3-chlorophenyloamino)-5-(2,4-dihydroxy-phenyl)-1,3,4-thiadiazole, provides a practical illustration of the chromatographic conditions that can be adapted for this compound derivatives. researchgate.net In this method, a reverse-phase HPLC separation was performed using an ODS-2 Hypersil column with a mobile phase consisting of a triethylammonium (B8662869) phosphate (B84403) buffer, acetonitrile, and methanol. researchgate.net Detection is typically achieved using a UV-Vis detector, as the thiadiazole ring system exhibits characteristic absorbance in the UV region. For more comprehensive structural information, a diode-array detector (DAD) can be employed to obtain the UV spectrum of each eluting peak. researchgate.net

The purity of a synthesized batch of this compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks. For preparative applications, the conditions of the analytical method can be scaled up to isolate larger quantities of the pure compound.

Below is a table summarizing typical HPLC conditions for the analysis of thiadiazole derivatives, which can serve as a starting point for method development for this compound.

| Parameter | Condition |

| Stationary Phase | ODS-2 Hypersil (C18) |

| Mobile Phase | Acetonitrile, Methanol, 0.05 M Triethylammonium Phosphate Buffer |

| Flow Rate | 1.2 mL/min |

| Detection | UV-Vis or Diode-Array Detection (DAD) at 335 nm |

| Temperature | Ambient |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable derivatives of this compound. This method is particularly useful for analyzing reaction mixtures to identify volatile byproducts or for the characterization of derivatives that have been intentionally modified to increase their volatility.

In GC-MS, the sample is first vaporized and introduced into a gas chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity column, such as one coated with a polysiloxane stationary phase, is often suitable for the separation of a wide range of organic compounds. The temperature of the GC oven is typically programmed to increase over time, allowing for the sequential elution of compounds with different volatilities.

As the separated components elute from the GC column, they enter the mass spectrometer, which serves as a highly specific and sensitive detector. The molecules are ionized, most commonly by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. This fragmentation pattern is invaluable for the structural elucidation of unknown compounds and for confirming the identity of known ones by comparison with spectral libraries.

For the analysis of volatile derivatives of this compound, the selection of appropriate GC-MS parameters is crucial for achieving good separation and sensitive detection. The injector temperature must be high enough to ensure complete vaporization of the sample without causing thermal degradation. Similarly, the GC oven temperature program must be optimized to provide good resolution of the peaks of interest.

The following table outlines typical GC-MS parameters that could be employed for the analysis of volatile this compound derivatives.

| Parameter | Condition |

| GC Column | Rtx-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 210 °C |

| Oven Temperature Program | Initial temperature of 50 °C, ramped to 280 °C |

| Carrier Gas | Helium |

| Ion Source Temperature | 230 °C |

| Interface Temperature | 280 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

The combination of the high separation power of gas chromatography with the detailed structural information provided by mass spectrometry makes GC-MS an indispensable tool for the advanced analysis of volatile derivatives of this compound. nih.gov

Computational and Theoretical Investigations of 5 Chloromethyl 1,2,3 Thiadiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior that governs molecular properties. These methods solve the Schrödinger equation (or its approximations) for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) has become a primary tool for computational analysis due to its favorable balance of accuracy and computational cost. DFT methods calculate the total energy of a molecule based on its electron density, which is a function of only three spatial coordinates. This approach is used to investigate various molecular properties.

Electronic Structure and Charge Distribution: DFT calculations can map the distribution of electron density, revealing the molecule's electrostatic potential (MESP). The MESP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of chemical reactivity. For thiadiazole systems, the nitrogen atoms and the sulfur atom are typically regions of high electron density. Mulliken population analysis, another output of DFT, quantifies the partial charge on each atom, offering a numerical look at charge distribution.

Reactivity and Frontier Molecular Orbitals: The reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. In studies of related thiadiazole compounds, the HOMO and LUMO distributions are analyzed to predict how the molecule will interact with other reagents. nih.govresearchgate.net

| Parameter | Description | Typical Application to Thiadiazoles |

| Functional | The approximation used to describe the exchange-correlation energy. | B3LYP, M06-2X nih.govresearchgate.net |

| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-311++G(d,p), def2-TZVPD |

| HOMO/LUMO | Frontier molecular orbitals. | Predicts reactivity and sites for electrophilic/nucleophilic attack. |

| MESP Map | Molecular Electrostatic Potential map. | Visualizes charge distribution and reactive sites. nih.gov |

| NBO Analysis | Natural Bond Orbital analysis. | Investigates charge delocalization and intramolecular interactions. nih.govmdpi.com |

A summary of common DFT parameters and their applications in the study of thiadiazole derivatives.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties.

Molecular Geometries: Ab initio calculations are used to find the equilibrium geometry of a molecule by minimizing its energy with respect to all atomic coordinates. This provides highly accurate predictions of bond lengths, bond angles, and dihedral angles. For benzo[1,2-d:4,5-d′]bis( rsc.orgsigmaaldrich.comresearchgate.netthiadiazole), ab initio calculations have been used alongside X-ray diffraction data to study its structure. mdpi.com

Energetics: These methods can precisely calculate the total electronic energy of a molecule, allowing for the determination of relative energies between different isomers or conformations. They are also employed to compute the energy barriers for chemical reactions, providing insight into reaction kinetics.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations examine static molecular properties, molecular modeling and dynamics simulations explore the dynamic behavior of molecules over time.

The 5-(chloromethyl)-1,2,3-thiadiazole molecule has conformational flexibility, primarily due to the rotation of the chloromethyl group (-CH₂Cl) around the C-C bond connecting it to the thiadiazole ring.

Energy Landscapes: Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds. By systematically rotating the chloromethyl group and calculating the energy at each step (often using DFT or ab initio methods), a potential energy profile can be generated. This profile reveals the most stable (lowest energy) conformations and the energy barriers between them.

Structural Parameters: Studies on related substituted thiadiazoles have shown that the heterocyclic ring is typically planar. nih.govresearchgate.net Computational analysis for this compound would likely confirm the planarity of the thiadiazole ring and determine the preferential orientation of the chloromethyl substituent relative to the ring.

Computational chemistry is invaluable for elucidating the pathways of chemical reactions. By modeling the interaction between reactants, chemists can map the entire reaction coordinate.

Transition State Searching: A transition state (TS) is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. Locating the exact geometry and energy of the TS is crucial for understanding a reaction's mechanism and calculating its activation energy. Algorithms are used to search the potential energy surface for these first-order saddle points.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed. This calculation maps the minimum energy path connecting the transition state to the reactants and products, confirming that the identified TS is indeed correct for the reaction of interest.

Kinetic Parameters: From the calculated activation energy (the energy difference between the reactants and the transition state), it is possible to estimate the reaction rate constant using transition state theory. This allows for the theoretical prediction of reaction kinetics.

Analysis of Aromaticity and Electronic Delocalization within the Thiadiazole Ring

Aromaticity is a key chemical concept that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. rsc.org The 1,2,3-thiadiazole (B1210528) ring is considered an aromatic heterocycle, and its degree of aromaticity influences its stability and reactivity. mdpi.com

Nucleus-Independent Chemical Shift (NICS) Calculations

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. It involves calculating the magnetic shielding at a specific point within or above the center of a ring. A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity.

Table 1: Illustrative NICS(0) and NICS(1) Values for Aromatic Heterocycles (Hypothetical for 1,2,3-Thiadiazole)

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |

| Benzene | -9.7 | -11.5 | Aromatic |

| Thiophene | -13.6 | -14.9 | Aromatic |

| 1,2,3-Thiadiazole (estimated) | Negative | Negative | Aromatic |

Note: NICS(0) is calculated at the ring center, and NICS(1) is calculated 1 Å above the ring plane. The values for 1,2,3-thiadiazole are estimated based on the general trends for aromatic heterocycles.

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a theoretical method used to visualize and analyze the electron pairing and localization in a molecule. It provides a detailed picture of the chemical bonding, distinguishing between core electrons, lone pairs, and covalent bonds. An ELF analysis of this compound would reveal the nature of the bonds within the 1,2,3-thiadiazole ring and the influence of the chloromethyl group.

In the 1,2,3-thiadiazole ring, ELF analysis would be expected to show basins of attraction corresponding to the covalent bonds (C-C, C-N, N-N, N-S, C-S) and the lone pairs on the nitrogen and sulfur atoms. The topology of the ELF basins can provide quantitative information about the bond order and the degree of electron delocalization, which is related to aromaticity. For the chloromethyl group, ELF would characterize the C-Cl and C-H bonds, as well as the lone pairs on the chlorine atom.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT), are highly effective in predicting various spectroscopic parameters, including NMR and IR spectra, as well as UV-Vis absorption and emission properties. These theoretical predictions are invaluable for interpreting experimental data and for the structural elucidation of new compounds.

Computational NMR and IR Spectra Prediction and Comparison with Experimental Data

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies have become a standard tool in chemical research. For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts and the vibrational frequencies of its IR spectrum.

Computational studies on similar thiadiazole derivatives have shown excellent correlation between calculated and experimental spectroscopic data. dergipark.org.tr For instance, in a study on new 1,3,4-thiadiazole (B1197879) compounds, the Pearson correlation coefficients between experimental and theoretical IR and ¹³C NMR results were approximately R = 0.99. dergipark.org.tr This high level of accuracy allows for the confident assignment of experimental signals.

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Substituted 1,3,4-Thiadiazole Derivative

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C10 | 162.90 | 159.56 |

| C11 | 169.01 | 163.77 |

| Aromatic C | 117.54 - 141.37 | 126.88 - 135.23 |

Data adapted from a study on 1,3,4-thiadiazole derivatives, showcasing the typical agreement between experimental and theoretical values. dergipark.org.tr

Similarly, calculated IR frequencies, after appropriate scaling to account for anharmonicity and basis set effects, can be matched with experimental IR absorption bands to assign specific vibrational modes.

Table 3: Illustrative Comparison of Experimental and Calculated FT-IR Frequencies (cm⁻¹) for a Substituted 1,3,4-Thiadiazole Derivative

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

| N-H stretch | 3400-3100 | - |

| C-H aromatic stretch | 3100-3000 | - |

| C=N stretch | 1630 | 1600-1500 |

| C=C aromatic stretch | 1600-1450 | - |

Note: This table provides a general representation of expected correlations based on literature for related compounds.

Theoretical Studies of UV-Vis Absorption and Emission Properties

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption and emission spectra of molecules. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum, as well as the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Studies on other thiadiazole derivatives have demonstrated the utility of TD-DFT in understanding their electronic transitions. For example, in a study of novel 1,3,4-thiadiazole compounds, the UV-Vis absorption spectra were recorded and compared with theoretical calculations. dergipark.org.tr It was found that electronegative substituents could reduce the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in the absorption wavelength. dergipark.org.tr

Table 4: Experimental and Theoretical UV-Vis Absorption Data for Substituted 1,3,4-Thiadiazoles

| Compound | Experimental λmax (nm) | Theoretical λmax (nm) |

| Compound I | 266 | - |

| Compound II | 368.5 | - |

| Compound III | - | - |

| Compound IV | - | - |

Data from a study on 1,3,4-thiadiazole derivatives, illustrating the range of absorption maxima observed. dergipark.org.tr

Theoretical investigations into the excited states can also provide insights into the fluorescence properties of this compound, predicting emission wavelengths and quantum yields. These computational predictions are crucial for designing and understanding the photophysical properties of novel materials.

Non Biological and Material Science Applications of 5 Chloromethyl 1,2,3 Thiadiazole

Role as a Versatile Building Block in Complex Chemical Syntheses

The presence of a chloromethyl group attached to the 1,2,3-thiadiazole (B1210528) ring makes 5-(chloromethyl)-1,2,3-thiadiazole a valuable intermediate in organic synthesis. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions, which allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Precursor for Agrochemicals (e.g., Insecticides, Fungicides, Herbicides, Plant Growth Regulators)

The 1,2,3-thiadiazole moiety is a recognized pharmacophore in the development of agrochemicals. mdpi.com this compound serves as a key precursor in the synthesis of various pesticides, including fungicides and plant growth regulators.

Fungicides: Derivatives of 1,2,3-thiadiazole have shown significant fungicidal activity. nih.govresearchgate.net For instance, strobilurin analogues incorporating a 1,2,3-thiadiazole ring have been synthesized and exhibit potent and broad-spectrum fungicidal properties. nih.gov One such compound, 8a , demonstrated excellent activity against several plant pathogens, including Gibberella zeae, Sclerotinia sclerotiorum, and Rhizoctonia cerealis, with efficacy comparable or superior to commercial fungicides like azoxystrobin. nih.gov The synthesis of these complex fungicides often involves the use of 1,2,3-thiadiazole building blocks, which can be derived from precursors like this compound.

Furthermore, combining the 1,2,3-thiadiazole scaffold with other active groups, such as those found in N-acyl-N-arylalaninates, has led to the development of new potential fungicides. nih.govnih.gov This strategy aims to create compounds with multiple modes of action, potentially overcoming resistance issues in phytopathogens. nih.gov

Plant Growth Regulators and Elicitors: Thiadiazole derivatives are known to act as plant growth regulators and elicitors of systemic acquired resistance (SAR). nih.govnih.gov Elicitors trigger the plant's natural defense mechanisms, providing broad-spectrum protection against pathogens. nih.govnih.gov Research has focused on synthesizing novel thiadiazole-containing compounds, including those derived from this compound, to develop new and effective plant protection agents. nih.gov

Insecticides: While the direct use of this compound as an insecticide precursor is less documented in the provided results, the broader class of thiadiazole derivatives has been explored for insecticidal properties. For example, novel heterocyclic compounds with a 1,3,4-thiadiazole (B1197879) moiety have been synthesized and shown to have insecticidal activity against the cotton leafworm (Spodoptera littoralis). researchgate.net The development of new insecticides often involves the combination of different bioactive substructures, and the thiadiazole ring is a valuable component in this regard. mdpi.com

| Compound Type | Example Compound | Target Pest/Application | Key Research Finding |

|---|---|---|---|

| Fungicide | Strobilurin analogue (8a) | Gibberella zeae, Sclerotinia sclerotiorum, Rhizoctonia cerealis | Exhibited excellent fungicidal activity, in some cases superior to commercial fungicides. nih.gov |

| Fungicide | N-acyl-N-arylalaninates with a 1,2,3-thiadiazole moiety | Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum | Showed moderate in vitro antifungal activity. nih.gov |

| Plant Elicitor | Thiazole- and oxadiazole-containing thiadiazole derivatives | Induction of Systemic Acquired Resistance (SAR) | Some synthesized compounds displayed better SAR than the commercial elicitor tiadinil. nih.gov |

| Insecticide | 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | Cotton leafworm (Spodoptera littoralis) | Certain derivatives showed high insecticidal activity. researchgate.net |

Intermediate in the Synthesis of Polymer and Material Precursors

The reactivity of this compound makes it a potential intermediate for the synthesis of monomers that can be used to create polymers with specific properties. While direct polymerization of this compound is not extensively reported, its derivatives can be incorporated into polymer backbones. For example, the 1,2,3-triazole ring, structurally related to thiadiazole, can be formed through click chemistry reactions and incorporated into polymers. nih.gov The functional groups on the thiadiazole ring can be modified to create monomers suitable for polymerization.

Applications in Catalysis and Ligand Design

The nitrogen and sulfur atoms in the thiadiazole ring possess lone pairs of electrons, making them excellent candidates for coordinating with metal ions. This property is exploited in the design of ligands for catalysis.

Design of Thiadiazole-Based Ligands for Metal Coordination

Thiadiazole derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. mdpi.comnih.gov The coordination mode of these ligands can be tuned by the presence of other substituents on the thiadiazole ring. mdpi.com These metal complexes have potential applications in various fields, including catalysis and materials science. researchgate.netresearchgate.net

Research has shown that 1,3,4-thiadiazole-derived ligands can coordinate with metal ions like Zn(II) and Cu(II) through a nitrogen atom of the thiadiazole ring and a deprotonated hydroxyl group from a neighboring substituent. nih.gov The resulting metal complexes can exhibit interesting structural and electronic properties. mdpi.commdpi.com For instance, metal-organic frameworks (MOFs) and coordination polymers (CPs) based on thiadiazole ligands have been synthesized and investigated for their luminescent properties, which are relevant for sensing applications. researchgate.netmdpi.com

Role in Organic Catalysis and Organocatalysis

While the direct application of this compound as an organocatalyst is not prominent in the search results, the broader class of thiadiazole derivatives has potential in this area. Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The functional groups on the thiadiazole ring can be modified to create chiral environments or Lewis basic sites, which are key features of many organocatalysts.

Emerging Applications in Dye Chemistry and Advanced Materials

The conjugated system of the thiadiazole ring, often extended through substitution, allows for the absorption and emission of light, making these compounds suitable for applications in dye chemistry and advanced materials.

Azo dyes containing the 1,3,4-thiadiazole moiety have been synthesized and their spectroscopic properties investigated. nih.govmdpi.com These dyes can exhibit a range of colors and have been assessed for their dyeing performance on various fabrics. researchgate.net The color and properties of the dyes can be fine-tuned by altering the substituents on the thiadiazole and the azo-linked aromatic ring. nih.gov

Integration into Fluorescent Probes and Sensors (for non-biological systems)

The 1,2,3-thiadiazole ring is a component of various functional materials, but specific research detailing the integration of this compound into fluorescent probes and sensors for non-biological systems is not prominently available in the reviewed scientific literature. While other isomers, such as 1,3,4-thiadiazole, have been investigated for their potential in developing fluorimetric probes nih.govnih.gov, similar studies specifically focusing on the this compound derivative are not found in the search results. The broader class of 1,2,3-thiadiazoles has been noted for a wide range of biological activities, including applications in medicine and agriculture. mdpi.comnih.gov

Potential in Liquid Crystalline Materials and Optoelectronic Devices

There is a lack of specific studies on the potential of this compound in liquid crystalline materials and optoelectronic devices within the surveyed scientific literature. Research into thiadiazole-based liquid crystals has primarily focused on other isomers, such as 1,3,4-thiadiazole derivatives. mdpi.com These studies explore how the molecular structure of different thiadiazole compounds influences their liquid crystalline properties. However, direct research or data on the synthesis and characterization of liquid crystalline materials incorporating the this compound moiety could not be identified in the available search results.

Future Research Directions and Challenges

Development of More Efficient, Sustainable, and Green Synthetic Routes

The traditional synthesis of 1,2,3-thiadiazoles often involves multi-step procedures with harsh reagents and solvents, leading to environmental concerns and atom economy issues. Future research will undoubtedly focus on developing more efficient and sustainable synthetic pathways. Green chemistry principles are becoming increasingly important in chemical synthesis. nih.govmdpi.com The application of techniques such as microwave irradiation, ultrasound-assisted synthesis, and mechanochemistry could offer significant advantages by reducing reaction times, energy consumption, and the use of hazardous substances. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Derivatization Pathways

The chloromethyl group at the 5-position of the 1,2,3-thiadiazole (B1210528) ring is a key functional handle for a wide range of chemical transformations. While its nucleophilic substitution reactions are well-established, future research should aim to uncover novel reactivity patterns. This includes exploring its participation in various coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, to construct more complex molecular scaffolds.

Furthermore, the 1,2,3-thiadiazole ring itself can undergo interesting chemical transformations. For example, ring-opening reactions can lead to the formation of thioketene (B13734457) intermediates, which can be trapped by various nucleophiles to afford diverse acyclic and heterocyclic structures. nih.gov Investigating these and other unprecedented derivatization pathways will expand the synthetic utility of 5-(chloromethyl)-1,2,3-thiadiazole and provide access to novel chemical entities with potentially interesting biological or material properties. mdpi.com The synthesis of fused heterocyclic systems incorporating the 1,2,3-thiadiazole moiety is another area ripe for exploration. mdpi.com

Integration of this compound into Advanced Functional Materials and Nanostructures

The unique electronic and structural features of the 1,2,3-thiadiazole ring make it an attractive component for the design of advanced functional materials. Future research could focus on incorporating this compound into polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies. The chloromethyl group provides a convenient anchor point for polymerization or for grafting onto surfaces and nanostructures.

The resulting materials could exhibit interesting optical, electronic, or sensing properties. For instance, thiadiazole-containing polymers may have applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The development of novel drug delivery systems based on thiadiazole derivatives is another promising area of research. nih.gov

Advancements in Computational Methodologies for Predicting Complex Chemical Properties and Reactivity

Computational chemistry is an increasingly powerful tool in modern chemical research. In the context of this compound, advanced computational methodologies can play a crucial role in predicting its chemical properties and reactivity. Quantum mechanical calculations can provide insights into its electronic structure, spectroscopic properties, and reaction mechanisms.

Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity of its derivatives, guiding the design of new therapeutic agents. nih.govnih.gov Furthermore, computational screening of virtual libraries of this compound derivatives can accelerate the discovery of compounds with desired properties, reducing the need for extensive experimental work. The development of more accurate and efficient computational models will be essential for tackling the complexities of these systems.

Addressing Challenges in Scale-Up and Industrial Applicability of Synthetic Methods

While laboratory-scale synthesis of this compound may be well-established, translating these methods to an industrial scale presents significant challenges. Issues such as cost of starting materials, reaction safety, product purification, and waste management become paramount. Future research must focus on developing robust and scalable synthetic processes that are economically viable and environmentally responsible.

Q & A

Basic Research Question

- ¹H/¹³C NMR : The chloromethyl group (-CH₂Cl) shows characteristic splitting patterns (e.g., triplet for -CH₂- at δ 4.2–4.8 ppm) and coupling with adjacent sulfur atoms. Thiadiazole ring protons appear as singlets due to aromatic shielding .

- IR : C-S and C-N stretching vibrations in the thiadiazole ring appear at 650–750 cm⁻¹ and 1250–1350 cm⁻¹, respectively.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns distinguish positional isomers .

Methodological Tip : Combine 2D NMR (e.g., HSQC, HMBC) to assign connectivity, especially when differentiating between N- and S-substituted derivatives .

What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Advanced Research Question

The chloromethyl group’s electrophilicity makes it prone to nucleophilic attack. Reaction pathways depend on:

- Solvent Effects : Polar aprotic solvents stabilize transition states in SN2 mechanisms, while protic solvents favor SN1 via carbocation intermediates .

- Leaving Group Ability : Chloride’s moderate leaving capacity requires catalysts (e.g., KI) for efficient substitution with weaker nucleophiles (e.g., amines) .

- Steric Hindrance : Bulky substituents on the thiadiazole ring reduce substitution rates at the chloromethyl site .

Methodological Tip : Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can elucidate dominant mechanisms under specific conditions .

How can computational modeling predict the bioactivity of this compound derivatives?

Advanced Research Question

Molecular docking and MD simulations are used to:

- Target Identification : Screen against enzymes (e.g., bacterial dihydrofolate reductase) using libraries like PDB .

- Binding Affinity : The chloromethyl group’s polarity enhances interactions with hydrophobic pockets, while the thiadiazole ring participates in π-π stacking .

Methodological Tip : Validate predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) and correlate computational ΔG values with experimental IC₅₀ data .

How can researchers address contradictions in reported synthetic yields for this compound?

Advanced Research Question

Discrepancies often arise from:

- Reagent Purity : Impure thionyl chloride or diamines reduce yields; pre-distillation or titration ensures quality .

- Workup Variations : Adjusting pH during precipitation (e.g., pH 8–9 with NH₃) minimizes side-product co-precipitation .

Methodological Tip : Reproduce protocols with strict control of variables (temperature, stirring rate) and use DoE (Design of Experiments) to identify critical factors .

What strategies optimize the evaluation of this compound’s antimicrobial potential?

Advanced Research Question

- Assay Design : Use standardized microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- SAR Studies : Modify the chloromethyl group to -CH₂NH₂ or -CH₂OH and compare bioactivity trends .

Methodological Tip : Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (e.g., MTT assay on mammalian cells) to confirm selectivity .

How can by-products from this compound synthesis be identified and minimized?